molecular formula C13H10N2O B8687263 1,3-dihydro-1-phenyl-2H-Pyrrolo[2,3-b]pyridin-2-one CAS No. 127555-71-9

1,3-dihydro-1-phenyl-2H-Pyrrolo[2,3-b]pyridin-2-one

Cat. No. B8687263
M. Wt: 210.23 g/mol
InChI Key: ZMHCFHQIMLSPIA-UHFFFAOYSA-N
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Procedure details

Name
O=C1N(c2ccccc2)c2ncccc2C1(Br)Br
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:1][C:2]1([Br:18])[C:3](=[O:17])[N:4]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[c:5]2[n:6][cH:7][cH:8][cH:9][c:10]21.[CH3:19][CH2:20][OH:21]>>[CH2:2]1[C:3](=[O:17])[N:4]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[c:5]2[n:6][cH:7][cH:8][cH:9][c:10]21

Inputs

Step One
Name
O=C1N(c2ccccc2)c2ncccc2C1(Br)Br
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C1N(c2ccccc2)c2ncccc2C1(Br)Br
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
O=C1Cc2cccnc2N1c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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